molecular formula C13H13F2NO2 B15297631 4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B15297631
M. Wt: 253.24 g/mol
InChI Key: ZYUQYQCGWIMKOM-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-N-phenyl-2-oxabicyclo[211]hexane-1-carboxamide is a complex organic compound that features a bicyclic structure with a difluoromethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a [2+2] cycloaddition reaction, where two alkenes react to form the bicyclic structure.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under specific conditions to introduce the difluoromethyl group into the molecule.

    Attachment of the phenyl group: The phenyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenylating agent reacts with the intermediate compound.

    Formation of the carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activity.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the bicyclic structure provides stability and rigidity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-4-(dibromomethyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxamide
  • 1-fluoro-4-methylbicyclo[2.2.1]heptane
  • 1-fluoro-3-methylbicyclo[1.1.1]pentane

Uniqueness

4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is unique due to its specific combination of a difluoromethyl group, a phenyl group, and a bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H13F2NO2

Molecular Weight

253.24 g/mol

IUPAC Name

4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

InChI

InChI=1S/C13H13F2NO2/c14-10(15)12-6-13(7-12,18-8-12)11(17)16-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)

InChI Key

ZYUQYQCGWIMKOM-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(=O)NC3=CC=CC=C3)C(F)F

Origin of Product

United States

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